Ornitina oxoglutarato

Descripción general

Descripción

Ornithine oxoglutarate (OGO) or ornithine α-ketoglutarate (OKG) is a drug used in liver therapy . It is the salt formed from ornithine and alpha-ketoglutaric acid . It is also used to improve nutritional health in elderly patients .

Synthesis Analysis

Ornithine is an intermediate compound in the L-arginine biosynthetic pathway. It is synthesized using glutamate as a precursor, which is tightly regulated by feedback inhibition of the terminal metabolites, such as L-arginine and L-citrulline . Ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to produce putrescine, the first step in the metabolism of polyamines (putrescine, spermidine, and spermine), which are essential growth factors in eukaryotic cells .

Molecular Structure Analysis

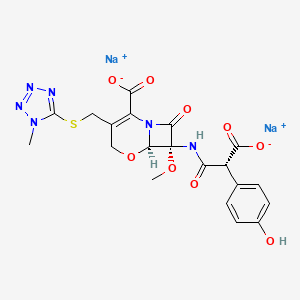

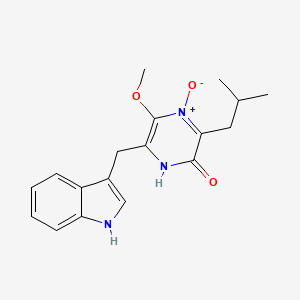

The molecular formula of Ornithine oxoglutarate is C10H18N2O7 . The average mass is 278.259 Da and the monoisotopic mass is 278.111389 Da .

Chemical Reactions Analysis

Ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to produce putrescine . This is the first step in the metabolism of polyamines, which are essential growth factors in eukaryotic cells . The enzyme and its reaction can be inhibited by cofactor (PLP), substrate (ornithine), or product (putrescine) analogues .

Aplicaciones Científicas De Investigación

Desintoxicación de amoníaco

El ornitina oxoglutarato desempeña un papel crucial en la desintoxicación del amoníaco, un subproducto tóxico del metabolismo de las proteínas. Es particularmente útil en condiciones como la encefalopatía hepática, donde se ve comprometida la capacidad del hígado para convertir el amoníaco en urea. El compuesto ayuda a reducir los niveles de amoníaco al mejorar la función del ciclo de la urea, aliviando así los síntomas asociados con la hiperamonemia .

Regeneración hepática

Los aminoácidos en this compound son esenciales para la salud del hígado. Contribuyen a la regeneración hepática al apoyar la síntesis de ADN, la replicación celular y la biosíntesis de prolina y poliaminas. Estos procesos son críticos para la reparación y recuperación del hígado, especialmente después del daño hepático debido a enfermedades como la cirrosis .

Soporte nutricional

El this compound se utiliza como suplemento nutricional para apoyar la salud y el bienestar en general. Su papel en la facilitación de la eliminación del exceso de nitrógeno y como precursor de otros aminoácidos lo hace valioso para mantener el equilibrio de nitrógeno en el cuerpo .

Uso terapéutico en la cirrosis

Los pacientes con cirrosis pueden beneficiarse de la suplementación con this compound. Se ha demostrado que tiene efectos terapéuticos en la prevención y el tratamiento de complicaciones asociadas con la cirrosis, como la encefalopatía hepática, al modular los niveles de amoníaco y apoyar la función hepática .

Salud metabólica

La ingesta de this compound se asocia con cambios distintos en el microbioma intestinal y el metaboloma, lo que puede tener implicaciones para la salud metabólica. Puede influir en varias vías metabólicas, lo que podría conducir a mejores resultados metabólicos .

Mecanismo De Acción

Target of Action

Cetornan, also known as Ornithine Oxoglutarate (OGO), primarily targets the urea cycle in the liver . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the removal of excess nitrogen from the body .

Mode of Action

Cetornan interacts with its targets by providing two key molecules: ornithine and alpha-ketoglutarate . Ornithine is a non-protein amino acid that plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . Alpha-ketoglutarate is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a series of chemical reactions used by all aerobic organisms to release stored energy .

Biochemical Pathways

Cetornan affects two main biochemical pathways: the urea cycle and the Krebs cycle . In the urea cycle, ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine. The conversion of arginine back into ornithine produces urea, which is excreted from the body . In the Krebs cycle, alpha-ketoglutarate is converted into succinyl CoA, releasing energy .

Pharmacokinetics

It is known that the compound is used as an adjuvant to nutrition in elderly undernourished subjects . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cetornan.

Result of Action

The action of Cetornan leads to the disposal of excess nitrogen and the production of energy . This can help improve nutritional health, particularly in elderly patients . It is also used in liver therapy .

Action Environment

The efficacy and stability of Cetornan can be influenced by various environmental factors. For instance, the presence of other nutrients can affect the absorption and effectiveness of Cetornan . Additionally, certain medical conditions, such as a syndrome of malabsorption of glucose and galactose, may affect the use of this medication .

Safety and Hazards

Direcciones Futuras

There is much interest in identifying inhibitors of the pathway involving ornithine decarboxylase as potential chemotherapeutic and chemopreventive agents . This is due to the association of an increase in the concentration of polyamines with carcinogenesis . Therefore, the future directions of research on Ornithine oxoglutarate could involve the development of such inhibitors .

Propiedades

IUPAC Name |

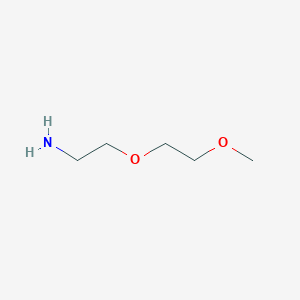

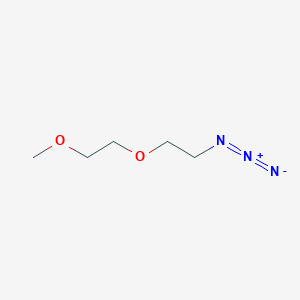

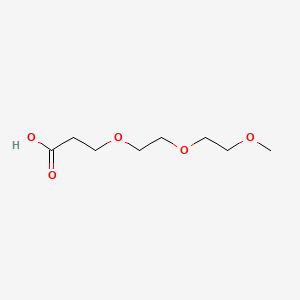

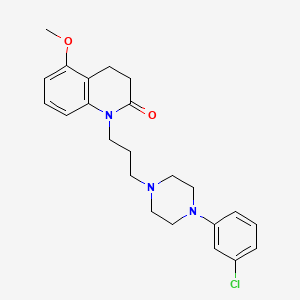

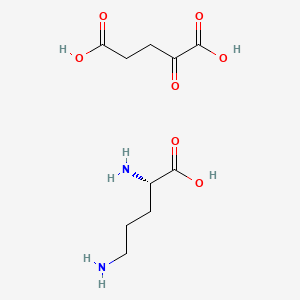

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUVFBNQHVEEU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5144-42-3 | |

| Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30958449 | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34414-83-0, 5191-97-9 | |

| Record name | Ornithine α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (L)-Ornithine 2-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-ornithine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-ornithine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.